molecular formula C11H15NO4 B12575665 (3,4-Dimethoxyphenethyl)carbamic acid CAS No. 501120-39-4

(3,4-Dimethoxyphenethyl)carbamic acid

Cat. No.: B12575665
CAS No.: 501120-39-4
M. Wt: 225.24 g/mol
InChI Key: OYAIUNVTEITARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenethyl)carbamic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of carbamic acid, featuring a phenethyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dimethoxyphenethyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenethyl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include amines or alcohols.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

(3,4-Dimethoxyphenethyl)carbamic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of other carbamate derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenethyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable carbamate linkages with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Carbamic Acid: The parent compound, with the formula H2NCOOH.

    Ethyl Carbamate: A related compound with the formula H2NCOOCH2CH3.

    Urea: Another related compound with the formula H2NCONH2.

Uniqueness

(3,4-Dimethoxyphenethyl)carbamic acid is unique due to the presence of the 3,4-dimethoxyphenethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .

Properties

CAS No.

501120-39-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylcarbamic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

OYAIUNVTEITARR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.